N-(3-quinolinyl)-1-adamantanecarboxamide

mGluR1 Antagonist Neuroscience

N-(3-Quinolinyl)-1-adamantanecarboxamide (CAS 226877-89-0), also known as quinoline-3-carboxylic acid adamantan-1-ylamide, is a synthetic small molecule with the molecular formula C20H22N2O and a molecular weight of 306.4 g/mol. It is characterized by a quinoline ring linked via a carboxamide bond to an adamantane cage.

Molecular Formula C20H22N2O
Molecular Weight 306.4g/mol
Cat. No. B448545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-quinolinyl)-1-adamantanecarboxamide
Molecular FormulaC20H22N2O
Molecular Weight306.4g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5N=C4
InChIInChI=1S/C20H22N2O/c23-19(20-9-13-5-14(10-20)7-15(6-13)11-20)22-17-8-16-3-1-2-4-18(16)21-12-17/h1-4,8,12-15H,5-7,9-11H2,(H,22,23)
InChIKeyRQZCWPDMJCWBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Quinolinyl)-1-adamantanecarboxamide Procurement Guide: CAS 226877-89-0 Specifications and Research Use


N-(3-Quinolinyl)-1-adamantanecarboxamide (CAS 226877-89-0), also known as quinoline-3-carboxylic acid adamantan-1-ylamide, is a synthetic small molecule with the molecular formula C20H22N2O and a molecular weight of 306.4 g/mol . It is characterized by a quinoline ring linked via a carboxamide bond to an adamantane cage. The compound is cataloged in major chemical biology databases, including PubChem (CID 12042753) and ChEMBL (CHEMBL253347), and is primarily utilized as a research tool for investigating the metabotropic glutamate receptor 1 (mGluR1) [1].

N-(3-Quinolinyl)-1-adamantanecarboxamide: Why Substitution with Other Quinoline Carboxamides Is Not Straightforward


Substituting N-(3-quinolinyl)-1-adamantanecarboxamide with other quinoline or adamantane carboxamides is not trivial. The specific 3-substitution on the quinoline ring, combined with the adamantane cage, creates a unique three-dimensional pharmacophore. Studies on related quinoline-3-carboxamide derivatives reveal that even minor modifications to the core scaffold or linker drastically alter metabolic stability in liver microsomes and subsequent in vivo pharmacokinetic profiles [1]. Furthermore, research on quinoline carboxamides as ABCG2 modulators highlights that structural variations critically impact not only target potency but also physicochemical properties such as aqueous solubility and plasma protein binding, which directly affect experimental reproducibility [2].

N-(3-Quinolinyl)-1-adamantanecarboxamide Quantitative Evidence Guide: Comparative mGluR1 Antagonist Activity


mGluR1 Antagonist Potency of N-(3-Quinolinyl)-1-adamantanecarboxamide Relative to Reference Antagonists

N-(3-quinolinyl)-1-adamantanecarboxamide exhibits mGluR1 antagonist activity with an IC50 of 52 nM. Its potency lies between the moderately active early lead cis-10 (IC50 20 nM) and more potent advanced mGluR1 antagonists such as FPTQ (IC50 6 nM for human) and NPS 2390 (IC50 5.2 nM) [1][2]. This intermediate potency, combined with a unique quinoline-adamantane scaffold, positions the compound as a valuable tool for investigating structure-activity relationships (SAR) and as a baseline comparator in mGluR1 research programs [3].

mGluR1 Antagonist Neuroscience

Structural Differentiation: 3-Quinolinyl Substitution Pattern vs. 6-Quinolyl and 8-Quinolyl Analogs

The 3-quinolinyl substitution pattern in N-(3-quinolinyl)-1-adamantanecarboxamide is chemically distinct from the 6-quinolyl and 8-quinolyl regioisomers . In comparative molecular field analysis (CoMFA) of 45 quinoline derivatives as mGluR1 inhibitors, substitution position on the quinoline ring was identified as a critical determinant of antagonist potency and receptor binding conformation [1]. The 3-substitution places the carboxamide linkage at a specific vector angle relative to the adamantane cage, resulting in a unique three-dimensional pharmacophore that cannot be replicated by other regioisomers [2].

Structure-Activity Relationship Quinoline Medicinal Chemistry

Patent Landscape: Quinoline-3-Carboxamide Derivatives as Privileged Scaffolds in CNS and Antiparasitic Applications

The quinoline-3-carboxamide scaffold, of which N-(3-quinolinyl)-1-adamantanecarboxamide is a core representative, is claimed in multiple patent families for distinct therapeutic areas [1]. US Patent 20030013715 specifically discloses N-(6-quinolyl)-1-adamantanecarboxamide and related compounds as mGluR antagonists for CNS diseases [2]. Additionally, quinoline-3-carboxamide derivatives are the subject of patent filings as anthelmintic agents (USPTO Assignment, 2020) [3]. This cross-indication patent activity suggests the quinoline-3-carboxamide core possesses privileged scaffold characteristics, whereas 2-quinolinecarboxamide and 6-quinolinecarboxamide analogs appear in more narrowly focused patent claims.

Patent CNS Anthelmintic

Computational QSAR Validation: CoMFA Model Incorporates N-(3-Quinolinyl)-1-adamantanecarboxamide Scaffold

A 3D-QSAR Comparative Molecular Field Analysis (CoMFA) model of 45 quinoline derivatives, including compounds structurally analogous to N-(3-quinolinyl)-1-adamantanecarboxamide, established quantitative relationships between molecular fields and mGluR1 inhibitory activity [1]. The model provides a validated framework for predicting the activity of modified derivatives. The target compound's adamantane moiety contributes significant steric bulk, while the quinoline-3-carboxamide orientation influences electrostatic field distribution . Compounds lacking either the adamantane cage or with alternative substitution patterns (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) occupy different regions of the CoMFA field space, resulting in divergent predicted activities and selectivity profiles [2].

QSAR CoMFA Computational Chemistry

N-(3-Quinolinyl)-1-adamantanecarboxamide: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: mGluR1 Antagonist Lead Optimization and SAR Studies

N-(3-Quinolinyl)-1-adamantanecarboxamide serves as an ideal starting point or reference compound in medicinal chemistry campaigns aimed at optimizing mGluR1 antagonists. Its intermediate potency (IC50 52 nM) provides a measurable baseline for assessing the impact of structural modifications [1]. Researchers can systematically vary the quinoline substitution, modify the adamantane cage, or alter the linker to probe structure-activity relationships. The compound's well-defined scaffold allows for clear interpretation of potency gains or losses relative to this reference point, a strategy validated by published SAR studies on quinoline-derived mGlu1 antagonists .

Neuroscience: Pharmacological Tool for mGluR1-Mediated Signaling Studies

In neuroscience research, this compound is a valuable pharmacological tool for dissecting mGluR1-mediated signaling pathways. Its antagonist activity at mGluR1 (IC50 52 nM in cerebellar granule cells) makes it suitable for in vitro experiments investigating glutamate-evoked calcium mobilization and inositol phosphate accumulation [1]. The compound can be used alongside more potent reference antagonists (e.g., FPTQ, NPS 2390) to establish concentration-response relationships and validate target engagement in cell-based assays [2]. Its distinct chemical scaffold also reduces the risk of off-target effects overlapping with other common mGluR1 tool compounds.

Computational Chemistry: QSAR Model Development and In Silico Screening

The compound's structural class has been incorporated into validated 3D-QSAR CoMFA models, making it a useful molecule for computational chemistry applications [3]. Researchers can use N-(3-quinolinyl)-1-adamantanecarboxamide and its derivatives to build or refine predictive models for mGluR1 antagonist activity. The availability of experimental IC50 data (52 nM) for this specific compound provides a valuable anchor point for model calibration. Furthermore, the compound can serve as a query structure for virtual screening campaigns aimed at identifying novel mGluR1 ligands from chemical libraries.

Analytical Chemistry: Reference Standard for Method Development and Purity Analysis

N-(3-quinolinyl)-1-adamantanecarboxamide (CAS 226877-89-0, MW 306.4 g/mol) is suitable for use as a reference standard in analytical method development . Its well-defined physicochemical properties (XLogP3 4.1, TPSA 42 Ų) and the availability of NMR spectral data enable its use in calibrating HPLC, LC-MS, and NMR instrumentation [4]. The compound can serve as a retention time marker in reversed-phase chromatography and as a mass calibration standard due to its distinct molecular ion. Its structural stability under standard laboratory storage conditions supports its role as a reliable analytical reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-quinolinyl)-1-adamantanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.